Hydroxymethyl moxonidine

Metabolite pharmacology Antihypertensive activity Imidazoline I1 receptor

Hydroxymethyl moxonidine (CAS 220951-60-0), designated metabolite M5, is the 2-hydroxymethyl oxidation product of moxonidine — a second-generation centrally acting antihypertensive agent that acts primarily via imidazoline I₁ receptors in the rostral ventrolateral medulla with approximately 33-fold selectivity over α₂-adrenoceptors, a key differentiator from first-generation agents such as clonidine (approximately 4-fold selectivity). Hydroxymethyl moxonidine is formed by CYP450-mediated oxidation of the pyrimidine 2-methyl group and has been definitively identified in urine and plasma of mice, rats, dogs, and humans via independent synthesis and LC-MS/MS confirmation.

Molecular Formula C9H12ClN5O2
Molecular Weight 257.68 g/mol
CAS No. 220951-60-0
Cat. No. B12779438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxymethyl moxonidine
CAS220951-60-0
Molecular FormulaC9H12ClN5O2
Molecular Weight257.68 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC(=N1)CO)Cl)NC2=NCCN2
InChIInChI=1S/C9H12ClN5O2/c1-17-8-6(15-9-11-2-3-12-9)7(10)13-5(4-16)14-8/h16H,2-4H2,1H3,(H2,11,12,15)
InChIKeyIGKGQTDWVDQXIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxymethyl Moxonidine (CAS 220951-60-0) — Pharmacologically Active Moxonidine Metabolite for Reference Standard and Metabolism Research Procurement


Hydroxymethyl moxonidine (CAS 220951-60-0), designated metabolite M5, is the 2-hydroxymethyl oxidation product of moxonidine — a second-generation centrally acting antihypertensive agent that acts primarily via imidazoline I₁ receptors in the rostral ventrolateral medulla with approximately 33-fold selectivity over α₂-adrenoceptors, a key differentiator from first-generation agents such as clonidine (approximately 4-fold selectivity) [1]. Hydroxymethyl moxonidine is formed by CYP450-mediated oxidation of the pyrimidine 2-methyl group and has been definitively identified in urine and plasma of mice, rats, dogs, and humans via independent synthesis and LC-MS/MS confirmation [2][3]. It is supplied as a characterized reference standard for analytical method development, method validation, and quality control applications in support of Abbreviated New Drug Applications (ANDA) and commercial moxonidine production [4].

Hydroxymethyl Moxonidine — Why In-Class Metabolites and Impurities Cannot Be Interchanged for Research or Regulatory Use


Substituting hydroxymethyl moxonidine with any other moxonidine-related impurity or metabolite — including dehydrogenated moxonidine (the major circulating and urinary metabolite), hydroxy moxonidine, or dihydroxy moxonidine — is analytically and pharmacologically indefensible: among seven major moxonidine metabolites independently synthesized and systematically screened in spontaneously hypertensive rats, only hydroxymethyl moxonidine (compound 5) demonstrated measurable antihypertensive and bradycardic activity, while the other six metabolites, including the far more abundant dehydrogenated moxonidine, were entirely inactive [1]. Furthermore, its distinct chromatographic retention profile — arising from the replacement of the 2-methyl group with a 2-hydroxymethyl moiety — necessitates compound-specific sourcing for validated bioanalytical methods, pharmaceutical impurity profiling, and pharmacokinetic/metabolism studies; a generic moxonidine impurity standard cannot substitute [1][2].

Hydroxymethyl Moxonidine — Quantified Differentiation Evidence vs. Closest Analogs, Metabolites, and In-Class Candidates


Unique Pharmacological Activity — Only Active Metabolite Among Seven Independently Synthesized and Tested

In the definitive metabolite characterization study by Wirth et al. (2002), all seven independently synthesized major moxonidine metabolites were examined for blood pressure and heart rate effects in conscious spontaneously hypertensive rats (SHR) at a uniform dose of 3 mg kg⁻¹ i.v. Only one metabolite — hydroxymethyl moxonidine (compound 5) — exerted a measurable decrease in mean blood pressure compared to vehicle; the other six metabolites, including the quantitatively predominant dehydrogenated moxonidine (M1), hydroxy moxonidine (M3), and dihydroxy moxonidine (M4), were pharmacologically inactive [1]. This stands in notable contrast to the clonidine metabolite series, where p-hydroxy clonidine also shows only weak, route-dependent activity [2].

Metabolite pharmacology Antihypertensive activity Imidazoline I1 receptor

Attenuated Potency and Shortened Duration of Action vs. Parent Moxonidine — 2-Hour vs. 12-Hour Effect Window

In the same SHR model, direct comparison of hydroxymethyl moxonidine with parent moxonidine at the identical intravenous dose (3 mg kg⁻¹) revealed that the metabolite's blood pressure-lowering effect was both attenuated in magnitude and markedly shorter in duration. Moxonidine's effects on mean arterial pressure were apparent within the first hour and lasted for approximately 12 hours post-dose. In contrast, hydroxymethyl moxonidine (compound 5) produced a decrease in pressure that lasted only 2 hours relative to vehicle, and was explicitly described as 'less active and shorter acting than moxonidine' [1]. The half-life of hydroxymethyl moxonidine remains undetermined but is acknowledged as an open parameter requiring further study [1].

Pharmacodynamics Duration of action Blood pressure reduction

Precisely Quantified Human Urinary Excretion — 1.0% of Dose Distinct from Major and Minor Metabolites

In the definitive human ADME study by He et al. (2003), healthy subjects received a single oral dose of approximately 1 mg [¹⁴C₃]moxonidine, and urinary metabolite profiling over 0-24 hours post-dose yielded precise quantification of hydroxymethyl moxonidine (M5) relative to all other identified metabolites. Hydroxymethyl moxonidine constituted 1.0% of the administered dose in pooled urine, compared to parent moxonidine at 77.7%, dehydrogenated moxonidine (M1) at 13.0%, dihydroxy moxonidine (M4) at 1.9%, the putative N-oxide of dehydrogenated moxonidine (M2) at 2.1%, hydroxy moxonidine (M3) at 0.9%, and the cysteine conjugate (M6) at 0.8% [1]. Moxonidine also underwent phase II metabolism generating additional conjugates; seven metabolites were identified in total, with three being unique to humans [1]. Rat studies corroborate this profile, with hydroxymethyl moxonidine identified alongside a carboxylic acid metabolite as a major oxidative product in Fischer 344 rats [2].

Drug metabolism Urinary metabolite profiling LC-MS/MS quantification

Cross-Species Metabolic Formation — Consistent Detection Across Mice, Rats, Dogs, and Humans with Species-Unique Profile

Hydroxymethyl moxonidine has been conclusively identified in urine across all preclinical species examined (CD-1 mice, Fischer 344 rats, beagle dogs) and in healthy human volunteers, with its identity verified by independent synthesis and matched LC-MS/MS characteristics [1]. In the human study, three of the seven identified metabolites were unique to humans — underscoring that species selection critically affects metabolite coverage [2]. At least 17 metabolites were identified or tentatively identified across species by HPLC, LC/MS, and LC/MS/MS, with oxidation occurring at both the imidazolidine ring and the pyrimidine 2-methyl position [1]. In Fischer 344 rats, hydroxymethyl moxonidine was characterized as a major oxidative metabolite alongside a carboxylic acid derivative, with elimination half-life of parent moxonidine determined as 0.9 h (i.v.) and 1.1 h (p.o.) [3].

Cross-species metabolism Metabolite identification Preclinical to clinical translation

Pharmaceutical Reference Standard — Validated Identity and Purity for Regulatory ANDA, DMF, and QC Applications

Hydroxymethyl moxonidine is commercially supplied as a characterized pharmaceutical impurity reference standard (also designated 'Moxonidine Hydroxy Impurity') with detailed characterization data compliant with regulatory guidelines [1]. It is explicitly purposed for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production monitoring of moxonidine active pharmaceutical ingredient [1]. Multiple validated chromatographic methods — including reversed-phase HPLC, RP-UPLC, and hydrophilic interaction liquid chromatography (HILIC) — have been developed for the simultaneous determination of moxonidine and its four specified impurities (including hydroxymethyl moxonidine) in pharmaceutical dosage forms, with validated limits of detection below 0.1% [2]. Traceability against pharmacopoeial standards (USP or EP) can be provided [1]. Structurally, the replacement of the 2-methyl group (-CH₃) of moxonidine with a 2-hydroxymethyl group (-CH₂OH) increases polarity and reduces logP, producing a distinct retention time shift on C8 and C18 reversed-phase columns that enables unambiguous chromatographic resolution from the parent drug and other impurities [3].

Reference standard ANDA submission Pharmaceutical impurity profiling

Hydroxymethyl Moxonidine — Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


Investigating the Pharmacodynamic Contribution of Active Metabolites to Moxonidine's Sustained Antihypertensive Effect

Moxonidine's clinical half-life (~2-3 h) is discordant with its once-daily dosing and ~12 h duration of action in SHR models. Hydroxymethyl moxonidine is the only metabolite among seven tested that retains detectable antihypertensive activity (3 mg kg⁻¹ i.v., SHR), yet its effect lasts merely 2 h — one-sixth the duration of the parent drug [1]. This renders it an essential tool for definitive PK-PD disconnect studies. Researchers can systematically exclude a metabolite-mediated mechanism for moxonidine's extended action by demonstrating that the sole active metabolite cannot sustain the effect. Compound procurement enables direct comparative dose-response studies versus parent moxonidine in SHR, isolated perfused kidney, or RVLM microinjection models.

Bioanalytical Method Development, Validation, and Cross-Species LC-MS/MS Metabolite Profiling

The precisely quantified 1.0% urinary abundance of hydroxymethyl moxonidine in humans — versus 77.7% for parent moxonidine and 13.0% for the inactive major metabolite dehydrogenated moxonidine [1] — directly defines the calibration range and lower limit of quantification (LLOQ) requirements for validated bioanalytical LC-MS/MS methods. Consistent cross-species formation (mice, rats, dogs, humans) makes it a reliable translational biomarker [2]. Procurement of the authenticated compound is necessary for: (a) preparing matrix-matched calibration standards and quality control samples; (b) establishing system suitability criteria by verifying chromatographic resolution from co-eluting metabolites on C8/C18 or HILIC phases; and (c) cross-validating methods between preclinical species and human matrices.

Pharmaceutical Quality Control, ANDA Submission, and Moxonidine Impurity Profiling

As a specified impurity/degradation product of moxonidine API, hydroxymethyl moxonidine must be quantified in pharmaceutical dosage forms per ICH Q3B guidelines. Validated HILIC and RP-UPLC methods enable resolution and quantification of moxonidine and its four impurities including hydroxymethyl moxonidine within a 12-minute analytical run, with detection limits below 0.1% [1]. The compound is supplied with full characterization data (NMR, MS, HPLC purity) compliant with regulatory expectations, and can be provided with traceability against USP or EP pharmacopoeial standards [2]. Generic pharmaceutical manufacturers pursuing ANDA or MAA submissions for moxonidine require this specific reference standard for system suitability testing, specificity demonstration, accuracy/repeatability validation, and stability-indicating method qualification.

Structure-Activity Relationship Studies of 2-Position Pyrimidine Modification in Imidazoline I₁ Receptor Ligands

Hydroxymethyl moxonidine represents a critical probe molecule for SAR studies at the pyrimidine 2-position of the moxonidine scaffold: the replacement of -CH₃ (moxonidine) with -CH₂OH (hydroxymethyl moxonidine) retains some I₁ receptor-mediated antihypertensive activity but substantially attenuates both potency and duration of action in SHR [1]. This contrasts with the larger 2-ethyl substitution explored in moxonidine analog patents, which modulates lipophilicity and receptor residence time [2]. The compound serves as an essential comparator in systematic SAR campaigns probing: (a) the steric and electronic tolerance of the I₁ receptor binding pocket at the 2-position; (b) the contribution of 2-substituent polarity to BBB penetration and CNS retention; and (c) metabolic liability of the 2-methyl group as a soft spot for oxidative clearance.

Quote Request

Request a Quote for Hydroxymethyl moxonidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.